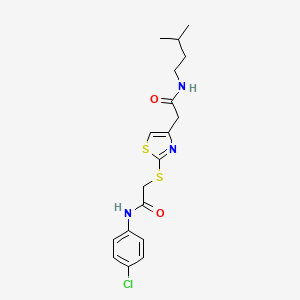

N-(4-chlorophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O2S2/c1-12(2)7-8-20-16(23)9-15-10-25-18(22-15)26-11-17(24)21-14-5-3-13(19)4-6-14/h3-6,10,12H,7-9,11H2,1-2H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWQHNMRDFLHMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, with the CAS number 954017-84-6, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 412.0 g/mol. The compound features a thiazole ring, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H22ClN3O2S2 |

| Molecular Weight | 412.0 g/mol |

| CAS Number | 954017-84-6 |

Synthesis

The synthesis of this compound involves several chemical reactions, including the formation of thiazole derivatives and acetamides. Specific methodologies include:

- Formation of Thiazole : The thiazole moiety is synthesized through cyclization reactions involving appropriate precursors.

- Amidation : The introduction of the isopentylamino group is achieved via amidation reactions with acetic acid derivatives.

- Final Coupling : The final product is obtained through coupling reactions that link the thiazole and phenyl groups.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an acetylcholinesterase inhibitor and its cytotoxic effects.

Acetylcholinesterase Inhibition

Research indicates that compounds with thiazole structures often exhibit significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. For instance, similar thiazole derivatives have shown IC50 values in the low micromolar range, suggesting that this compound may also possess comparable inhibitory properties.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. Preliminary results indicate that it exhibits selective cytotoxicity at micromolar concentrations while remaining non-toxic to healthy cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.

Case Studies

- Case Study on AChE Inhibition : In a study focusing on thiazole derivatives, compounds similar to this compound demonstrated promising AChE inhibition, with one derivative showing an IC50 value of 2.7 µM . This indicates a potential pathway for developing treatments for Alzheimer's disease.

- Cytotoxicity Evaluation : A recent evaluation of thiazole-based compounds revealed that certain derivatives exhibited cytotoxic effects at nanomolar concentrations while maintaining low toxicity in normal cell lines . This suggests that this compound may also be effective in targeted cancer therapies.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural analogs, emphasizing substituent effects:

*Estimated based on structural analogs.

Key Observations :

- Melting Points: Bulky substituents (e.g., piperazine in Compound 14 ) raise melting points due to improved crystal packing, whereas flexible chains (e.g., isopentylamino) may lower them.

Spectral and Analytical Data

- NMR/MS Consistency: All analogs (e.g., Compounds 9–13 , 6a-t ) were validated via $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry, confirming structural integrity. The target compound would likely show characteristic peaks for the isopentylamino group (δ ~1.0–1.5 ppm for CH$ _3 $) and thiazole protons (δ ~7.5–8.5 ppm) .

- Elemental Analysis : Discrepancies ≤0.4% in C/H/N content are typical for analogs (e.g., ), ensuring purity.

Q & A

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Analyze stability in lipid bilayers or protein binding pockets .

- DFT Calculations : Predict HOMO-LUMO gaps (e.g., ~4.5–5.0 eV for thiazole-acetamides) and MESP surfaces for reactivity .

- ADMET Prediction : Use tools like SwissADME to estimate logP (~2.5–3.5), BBB permeability, and CYP450 interactions .

Validate with experimental logP (shake-flask method) and microsomal stability assays .

How can structure-activity relationships (SAR) be systematically studied for derivatives of this compound?

Advanced Research Question

- Scaffold Modifications : Introduce substituents at the chlorophenyl or thiazole moieties (e.g., nitro, methoxy) .

- Bioisosteric Replacement : Replace the isopentyl group with cyclopentyl or benzyl to assess steric/electronic effects .

- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate spatial parameters (e.g., steric bulk at position 4) with activity .

Prioritize derivatives with >70% yield and confirm stereochemistry via X-ray crystallography .

What strategies are effective in improving the aqueous solubility of this compound for in vivo studies?

Advanced Research Question

- Prodrug Design : Introduce phosphate or glycoside groups at the acetamide NH .

- Nanoformulation : Use PEGylated liposomes or PLGA nanoparticles (particle size <200 nm, PDI <0.2) .

- Co-Crystallization : Co-crystallize with succinic acid or cyclodextrins to enhance dissolution .

Validate solubility via shake-flask method (pH 1.2–7.4) and monitor plasma stability in rodent models .

How can researchers address challenges in scaling up synthesis without compromising yield?

Advanced Research Question

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., overalkylation) .

- Catalyst Optimization : Immobilize catalysts (e.g., Al₂O₃-supported AlCl₃) for recyclability .

- Process Simulation : Use Aspen Plus to model solvent recovery and optimize temperature gradients .

Pilot-scale batches (>100 g) require QC via in-line FTIR and PAT (Process Analytical Technology) .

What are the best practices for analyzing metabolic pathways of this compound?

Advanced Research Question

- In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactor and LC-MS/MS to identify phase I/II metabolites .

- Isotope Labeling : ¹⁴C-labeled compound tracks excretion in urine/feces .

- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Cross-validate with in silico tools like MetaSite .

How can contradictory data in computational vs. experimental binding affinity be reconciled?

Advanced Research Question

- Ensemble Docking : Account for protein flexibility by docking to multiple conformations (e.g., VEGFR-2 PDB: 4ASD) .

- MM-PBSA/GBSA : Calculate binding free energies from MD trajectories .

- SPR/Biacore : Measure real-time binding kinetics (ka/kd) to validate docking poses .

Revise force fields (e.g., GAFF2) to better model thiazole-protein van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.